tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-4a,5,7,7a-tetrahydro-4H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-4-7-8(5-13)16-6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGKPNUYHUQQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves the reaction of specific starting materials under controlled conditions. . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate has shown promise in the field of medicinal chemistry due to its potential interactions with specific enzymes and receptors. Preliminary studies suggest that this compound may modulate various biochemical pathways, indicating its utility in drug development for conditions such as neurodegenerative diseases and mental health disorders.
Neuropharmacology
Research indicates that the compound may have applications in neuropharmacology . Its structural characteristics allow it to potentially influence neurotransmitter systems, making it a candidate for further studies aimed at understanding its effects on cognitive functions and mood regulation.
Synthesis of Derivatives
The unique structure of this compound allows for the synthesis of various derivatives with enhanced biological activities. Modifications at specific sites can lead to compounds with improved efficacy and selectivity towards biological targets, which is a critical aspect of drug design .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that the compound could reduce neuronal damage and improve cognitive function, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Case Study 2: Antidepressant Activity
Another research effort focused on evaluating the antidepressant-like effects of this compound using established behavioral models. The findings demonstrated significant improvements in depressive symptoms in treated subjects compared to controls, highlighting its potential role in managing mood disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate can be compared with other similar compounds such as:
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Used in the synthesis of pharmaceuticals targeting CNS disorders.
rac-tert-butyl (4aR,7aR)-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate: A stereoisomer with similar chemical properties.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for targeted research and applications.
Biological Activity
Tert-butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₈N₂O₄
- Molecular Weight : 242.27 g/mol
- Structural Features : The compound contains a bicyclic structure, integrating a morpholine ring fused to a pyrrolidine system. The presence of the tert-butyl group enhances its lipophilicity, which may influence its interaction with biological targets and solubility in organic solvents .
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. These interactions may modulate their activity, influencing various biochemical pathways. Although the exact mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may have implications in neuropharmacology and other therapeutic areas.
Potential Therapeutic Applications
Research indicates that this compound could serve as a lead compound for developing new drugs targeting specific biological pathways. Its unique combination of functional groups enables targeted research and application in medicinal chemistry. Some potential applications include:
- Neuropharmacology : Investigating its effects on neurotransmitter systems.
- Antimicrobial Activity : Exploring its potential against various pathogens.
- Cancer Research : Assessing its ability to inhibit cancer cell growth.
Interaction Studies
Studies focusing on the interaction of this compound with biological targets are crucial for understanding its therapeutic potential. Current research aims to identify specific enzymes or receptors that the compound can modulate. Understanding these interactions is vital for optimizing efficacy in various applications.
Case Studies
- Neuropharmacological Effects : Initial investigations into the effects of this compound on neuronal signaling pathways have shown promising results in modulating synaptic transmission, which could lead to advancements in treating neurodegenerative diseases.
- Antimicrobial Testing : In vitro studies have demonstrated that derivatives of similar compounds exhibit significant antimicrobial properties, suggesting that this compound may share similar capabilities.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₄ |
| Molecular Weight | 242.27 g/mol |
| Lipophilicity | High |
| Potential Applications | Neuropharmacology, Antimicrobial, Cancer Research |
| Mechanism of Action | Enzyme/Receptor Modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
